molecular formula C9H12N2 B7972785 5-Methyl-1,2,3,4-tetrahydroquinoxaline

5-Methyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B7972785
M. Wt: 148.20 g/mol
InChI Key: BASZRPQRVXBLEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1,2,3,4-tetrahydroquinoxaline is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in medicinal chemistry. The compound has a bicyclic structure, consisting of a benzene ring fused with a pyrazine ring, and is characterized by the presence of a methyl group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoxaline can be achieved through various methods. One common approach involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic conditions. This reaction typically proceeds via the formation of an intermediate diimine, which then cyclizes to form the quinoxaline ring system. The reaction can be carried out in the presence of catalysts such as acetic acid or hydrochloric acid at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. One such method includes the use of phosphate-based heterogeneous catalysts, which can facilitate the reaction under milder conditions and with higher yields. Additionally, green chemistry principles are often employed to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peroxyl radicals, leading to the formation of quinoxaline and dimer products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of tetrahydroquinoxaline derivatives.

    Substitution: Substitution reactions often involve nucleophilic reagents, such as alkyl halides, which can replace hydrogen atoms on the quinoxaline ring.

Major Products

The major products formed from these reactions include quinoxaline, various substituted quinoxalines, and dimeric quinoxaline derivatives.

Scientific Research Applications

5-Methyl-1,2,3,4-tetrahydroquinoxaline has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as monoamine oxidase, and can modulate neurotransmitter levels in the brain. Additionally, it has been shown to interact with DNA and RNA, potentially affecting gene expression and cellular function.

Comparison with Similar Compounds

5-Methyl-1,2,3,4-tetrahydroquinoxaline can be compared with other similar compounds, such as 1,2,3,4-tetrahydroquinoline and 1,2,3,4-tetrahydroisoquinoline. These compounds share a similar bicyclic structure but differ in the position and nature of substituents on the ring system.

    1,2,3,4-Tetrahydroquinoline: This compound has a similar structure but lacks the methyl group at the 5th position. It is known for its neuroprotective and anti-inflammatory properties.

    1,2,3,4-Tetrahydroisoquinoline: This compound has an isoquinoline ring system and is studied for its potential as a neuroprotective agent and its role in the development of neurodegenerative diseases.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-methyl-1,2,3,4-tetrahydroquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-7-3-2-4-8-9(7)11-6-5-10-8/h2-4,10-11H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASZRPQRVXBLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 2
Reactant of Route 2
5-Methyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 3
5-Methyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 4
5-Methyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 5
5-Methyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 6
5-Methyl-1,2,3,4-tetrahydroquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.